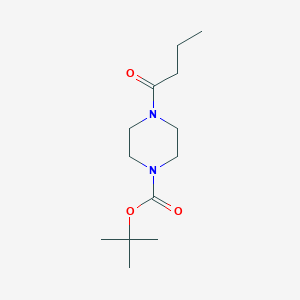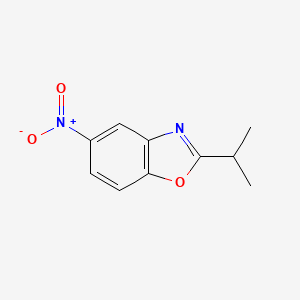
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol, also known as 2-methyl-1-propanol, is a synthetic compound used in a variety of applications. It is a colorless liquid with a mild, sweet odor and a boiling point of 97.6 °C. In the laboratory, it is used as a solvent, a reagent, and a starting material for synthesizing other compounds. In the pharmaceutical industry, it is used as an intermediate for the synthesis of drugs. In the food industry, it is used as a preservative and flavoring agent. In the agricultural industry, it is used as a pesticide.
Wissenschaftliche Forschungsanwendungen
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol has a variety of scientific research applications. It is used as a solvent for the synthesis of organic compounds and as a reagent in organic synthesis. It is also used as a starting material for the synthesis of other compounds, such as derivatives of pyrrolidin-3-ol. In addition, it has been used to study the effects of solvents on the reactivity of organic compounds.
Wirkmechanismus
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol acts as a solvent in organic reactions. It is able to dissolve a wide range of organic compounds, including those with polar and non-polar functional groups. The solubility of the compound in a reaction mixture depends on the polarity of the solvent and the nature of the solute.
Biochemical and Physiological Effects
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol is not known to have any significant biochemical or physiological effects. It is not considered to be toxic or mutagenic, and it is not known to interact with other compounds or drugs.
Vorteile Und Einschränkungen Für Laborexperimente
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol has several advantages as a solvent in laboratory experiments. It is relatively inexpensive, non-toxic, and has a low boiling point. It is also miscible with water, which makes it useful for the synthesis of water-soluble compounds. However, it has some limitations. It is not very volatile, so it can be difficult to remove from a reaction mixture. In addition, it is not very soluble in some organic solvents, so it can be difficult to use in reactions that require the use of a polar solvent.
Zukünftige Richtungen
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol has a variety of potential applications in the future. It can be used as a starting material for the synthesis of other compounds, such as derivatives of pyrrolidin-3-ol. It can also be used as a solvent for the synthesis of organic compounds, and as a reagent in organic synthesis. In addition, it can be used to study the effects of solvents on the reactivity of organic compounds. Finally, it can be used as a preservative and flavoring agent in the food industry, and as a pesticide in the agricultural industry.
Synthesemethoden
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol can be synthesized by the reaction of (3S)-1-(2-methylpropyl)pyrrolidin-3-olropanol with pyrrolidin-3-ol. This reaction is catalyzed by a base, such as potassium hydroxide, and proceeds in two steps. In the first step, the hydroxyl group of the (3S)-1-(2-methylpropyl)pyrrolidin-3-olropanol is protonated by the base, forming an alkoxide ion. In the second step, the alkoxide ion reacts with the pyrrolidin-3-ol to form the desired product.
Eigenschaften
IUPAC Name |
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-9-4-3-8(10)6-9/h7-8,10H,3-6H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJMHLNVPUQWOG-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CC[C@@H](C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6614569.png)
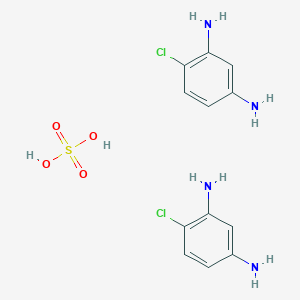
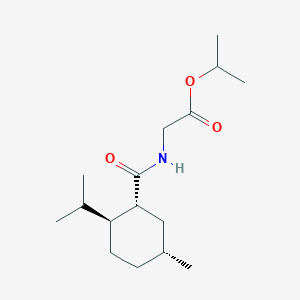
![4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B6614608.png)

![6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B6614621.png)

![6-methanesulfonylimidazo[1,2-a]pyrimidine](/img/structure/B6614634.png)

![3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid](/img/structure/B6614648.png)
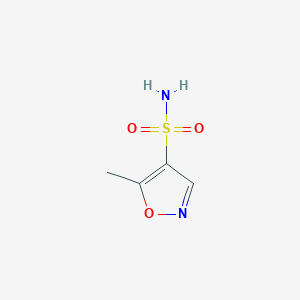
![[(2R)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6614660.png)
